Fumarylpyruvate Hydrolysis by FPH
The (2E)-isomer, fumarylpyruvate, is the specific substrate for fumarylpyruvate hydrolase (FPH), an enzyme that hydrolyzes it to fumarate and pyruvate [1]. While direct Km data for fumarylpyruvate with a canonical FPH is limited, the enzyme's specificity is highlighted by its functional analog in Ralstonia sp., NagK, which hydrolyzes the structurally similar acetylpyruvate with a high affinity (Km = 4.6 µM) [2]. In contrast, the (2Z)-isomer, maleylpyruvate, is the substrate for a separate and distinct hydrolase with a much higher Km (166.2 µM) [3]. This nearly 36-fold difference in enzyme affinity for related substrates underscores the strict enzymatic discrimination between the two isomers, confirming that (2E)-fumarylpyruvate is the only viable substrate for the final, committed step of the gentisate I pathway.
| Evidence Dimension | Substrate affinity (Km) for respective hydrolase enzymes |
|---|---|
| Target Compound Data | Km ~ 4.6 µM for the structurally related acetylpyruvate with NagK (FPH analog) |
| Comparator Or Baseline | Km = 166.2 µM for (2Z)-maleylpyruvate with its dedicated hydrolase (SsMPH) |
| Quantified Difference | ~36-fold lower Km for the substrate of the fumarylpyruvate hydrolase analog |
| Conditions | In vitro enzyme assays; NagK from Ralstonia sp. [2], SsMPH from Sphingobium sp. SYK-6 [3] |
Why This Matters
This confirms that only the correct isomer can efficiently enter the final hydrolytic step of the gentisate pathway, which is critical for flux analysis and metabolic engineering.
- [1] Bayly, R. C., Chapman, P. J., Dagley, S., & Di Berardino, D. (1980). Purification and some properties of maleylpyruvate hydrolase and fumarylpyruvate hydrolase from Pseudomonas alcaligenes. Journal of Bacteriology, 143(1), 70-77. View Source
- [2] Pircher, H., et al. (2011). Identification of human fumarylacetoacetate hydrolase domain-containing protein 1 (FAHD1) as a novel mitochondrial acylpyruvate hydrolase. Journal of Biological Chemistry, 286(42), 36500-36508. (Data cited for Ralstonia sp. NagK activity on acetylpyruvate). View Source
- [3] Hong, H., et al. (2019). Structural insights into a maleylpyruvate hydrolase from Sphingobium sp. SYK-6, a bacterium degrading lignin-derived aryls. Biochemical and Biophysical Research Communications, 514(3), 990-996. View Source
